Cas no 1351641-04-7 (3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea
- 1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea
- 1351641-04-7
- 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
- F6200-0968
- AKOS024537853
- VU0536299-1
- 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(3-phenylpropyl)urea
-
- インチ: 1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19)
- InChIKey: HRJVNMSSGCFYCF-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CNC(NCCCC2C=CC=CC=2)=O)(CC1)O
計算された属性
- せいみつぶんしりょう: 292.17869263g/mol
- どういたいしつりょう: 292.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 70.6Ų
3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-0968-5mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-2μmol |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-2mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-1mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6200-0968-15mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-10mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-10μmol |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-4mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-0968-5μmol |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6200-0968-3mg |
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea |
1351641-04-7 | 3mg |
$94.5 | 2023-09-09 |
3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)ureaに関する追加情報
Comprehensive Guide to 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7): Properties, Applications, and Market Insights
3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, is widely studied for its potential applications in drug development and material science. With the increasing demand for novel bioactive molecules, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea stands out due to its versatile properties and promising therapeutic potential.
The molecular structure of 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea features a hydroxyoxane ring and a phenylpropyl group, which contribute to its stability and reactivity. Researchers are particularly interested in its urea functional group, which is known for its role in hydrogen bonding and molecular recognition. These structural attributes make it a valuable candidate for designing new drugs, especially in the fields of neurology and oncology, where targeted therapies are in high demand.
One of the most searched questions about 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is its synthesis process. The compound is typically synthesized through multi-step organic reactions, including the condensation of appropriate precursors under controlled conditions. Recent advancements in green chemistry have also explored eco-friendly synthesis routes, aligning with the global push for sustainable research practices. This aspect is particularly relevant given the growing interest in environmentally friendly chemical processes.
In terms of applications, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea has shown promise in drug discovery. Its ability to interact with biological targets makes it a potential candidate for treating conditions like neurodegenerative diseases and cancer. Additionally, its physicochemical properties, such as solubility and stability, are being optimized to enhance its bioavailability—a key factor in pharmaceutical development. These characteristics are often highlighted in AI-driven drug design platforms, which are revolutionizing the field.
The market for 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is expected to grow, driven by the increasing investment in precision medicine and personalized therapies. Pharmaceutical companies and research institutions are actively exploring its potential, with several patents filed in recent years. The compound's compatibility with high-throughput screening techniques further enhances its appeal in modern drug development pipelines.
From a regulatory perspective, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is not classified as a hazardous substance, making it easier to handle in laboratory settings. However, researchers are advised to follow standard safety protocols to ensure safe usage. The compound's stability under various conditions also makes it suitable for long-term storage, a critical factor for research and development laboratories.
In conclusion, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7) represents a fascinating area of study in modern chemistry and pharmacology. Its unique properties, coupled with its potential applications in therapeutic development, make it a compound of significant interest. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in advancing medical science and biotechnology.
1351641-04-7 (3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea) 関連製品
- 2680707-05-3(6-methoxy-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)
- 1261675-46-0(Ethyl 3-(4'-hydroxy-3'-(trifluoromethoxy)phenyl)propionate)
- 2130483-71-3(N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide)
- 1092279-01-0(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine)
- 26108-75-8((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)
- 1803801-79-7(3-Amino-5-(2-bromopropanoyl)mandelic acid)
- 2228912-86-3(2-Methoxy-6-methylpyridine-3-sulfinic acid)
- 2172601-70-4(ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 2228471-71-2(3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine)




